5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a biphenyl group attached to a pyrido[2,3-d]pyrimidine core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) under reflux . The choice of acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE can undergo various chemical reactions, including:
Oxidation: The oxidation of the methyl groups can be achieved using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the biphenyl group or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Exhibits diverse biological activities, including antiproliferative, antioxidant, and anti-inflammatory effects.
Uniqueness
5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific structural features, such as the biphenyl group and the pyrido[2,3-d]pyrimidine core
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2/c1-23-19-18(20(25)24(2)21(23)26)17(12-13-22-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
MQBDDTVUARLHTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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